molecular formula C19H23N3O4 B3563850 1-[6-(2-oxoazepane-1-carbonyl)pyridine-2-carbonyl]azepan-2-one

1-[6-(2-oxoazepane-1-carbonyl)pyridine-2-carbonyl]azepan-2-one

Cat. No.: B3563850
M. Wt: 357.4 g/mol
InChI Key: GXIKAYHMPXZBEQ-UHFFFAOYSA-N
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Description

1-[6-(2-oxoazepane-1-carbonyl)pyridine-2-carbonyl]azepan-2-one is a complex organic compound with the molecular formula C13H20N2O3 It is known for its unique structure, which includes a pyridine ring and two azepane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(2-oxoazepane-1-carbonyl)pyridine-2-carbonyl]azepan-2-one typically involves the reaction of ε-caprolactam with phosgene in the presence of a base such as diisopropylethylamine (DIEA). The reaction is carried out in a solvent like toluene, with the phosgene being introduced slowly while maintaining the temperature between 10°C and 17°C. This method yields N,N’-carbonylbis(ε-caprolactam) with a high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of phosgene, a toxic and hazardous reagent, necessitates stringent safety measures and specialized equipment.

Chemical Reactions Analysis

Types of Reactions

1-[6-(2-oxoazepane-1-carbonyl)pyridine-2-carbonyl]azepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[6-(2-oxoazepane-1-carbonyl)pyridine-2-carbonyl]azepan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[6-(2-oxoazepane-1-carbonyl)pyridine-2-carbonyl]azepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N’-carbonylbis(ε-caprolactam): A closely related compound with similar structural features.

    1,1’-carbonyl-bis-azepan-2-one: Another similar compound with comparable chemical properties.

Uniqueness

1-[6-(2-oxoazepane-1-carbonyl)pyridine-2-carbonyl]azepan-2-one stands out due to its unique combination of a pyridine ring and two azepane rings. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-[6-(2-oxoazepane-1-carbonyl)pyridine-2-carbonyl]azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c23-16-10-3-1-5-12-21(16)18(25)14-8-7-9-15(20-14)19(26)22-13-6-2-4-11-17(22)24/h7-9H,1-6,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIKAYHMPXZBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)C(=O)C2=NC(=CC=C2)C(=O)N3CCCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.